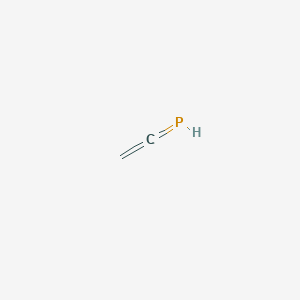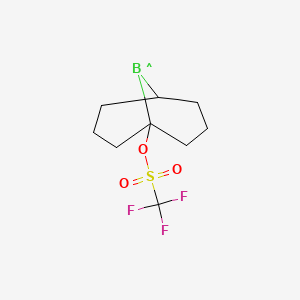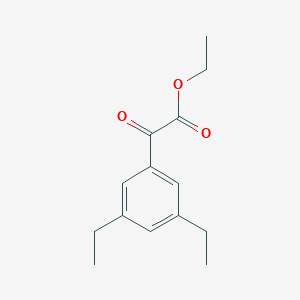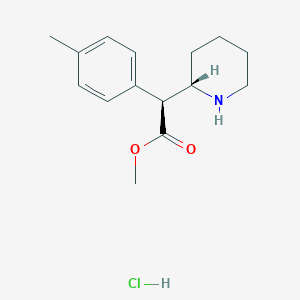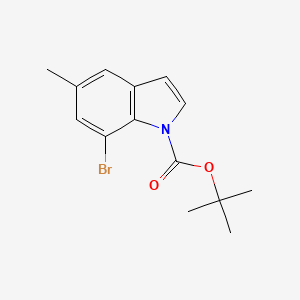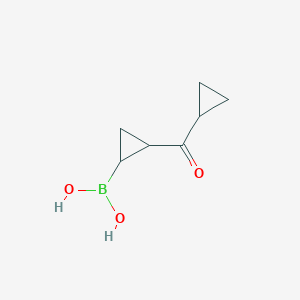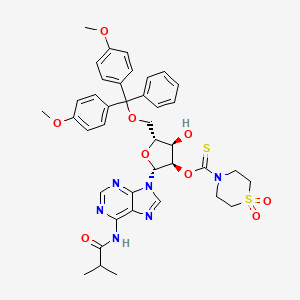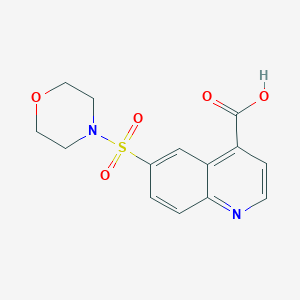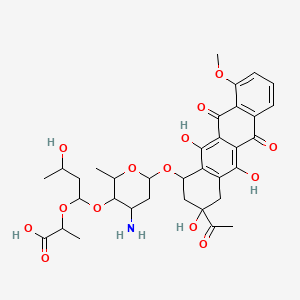
Baumycin B1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Baumycin B1 is an anthracycline antibiotic derived from the bacterium Streptomyces coeruleorubidus. It is part of a family of compounds known for their potent antitumor properties. This compound is structurally related to daunomycin and contains glycoside moieties, which contribute to its biological activity .
Métodos De Preparación
Baumycin B1 is typically isolated from the culture broths of Streptomyces coeruleorubidus ME130-A4. The strain is shake-cultured at 28°C for 7 days in a medium containing sucrose, soybean meal, NaCl, CaCO3, CuSO4.5H2O, MnCl2.4H2O, and ZnSO4.7H2O, with a pH of 7.4 . The orange-red pigments are extracted from the mycelium mass and culture filtrate using acetone or chloroform. The extracts are then separated into components by silica gel thin-layer chromatography .
Análisis De Reacciones Químicas
Baumycin B1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the anthracycline structure, potentially altering its biological activity.
Reduction: Reduction of this compound can yield deoxy derivatives, which may have different biological properties.
Substitution: Glycoside moieties in this compound can be substituted with other functional groups to create derivatives with varied activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically derivatives of the original compound with modified biological activities.
Aplicaciones Científicas De Investigación
Baumycin B1 has a wide range of scientific research applications:
Mecanismo De Acción
Baumycin B1 exerts its effects primarily through the inhibition of DNA synthesis. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and repair . This leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells . The molecular targets of this compound include DNA and topoisomerase II, and its pathways involve the induction of oxidative stress and activation of apoptotic signaling cascades .
Comparación Con Compuestos Similares
Baumycin B1 is similar to other anthracyclines such as daunomycin and doxorubicin. it has unique glycoside moieties that differentiate it from these compounds . Similar compounds include:
Daunomycin: Another anthracycline with potent antitumor activity, but with different glycoside moieties.
Doxorubicin: Known for its broad-spectrum antitumor activity, it also differs in its glycoside structure.
Bafilomycin B1: Although not an anthracycline, it shares some structural similarities and biological activities.
This compound’s uniqueness lies in its specific glycoside moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
64253-72-1 |
|---|---|
Fórmula molecular |
C34H41NO14 |
Peso molecular |
687.7 g/mol |
Nombre IUPAC |
2-[1-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanoic acid |
InChI |
InChI=1S/C34H41NO14/c1-13(36)9-22(47-15(3)33(42)43)49-32-14(2)46-23(10-19(32)35)48-21-12-34(44,16(4)37)11-18-25(21)31(41)27-26(29(18)39)28(38)17-7-6-8-20(45-5)24(17)30(27)40/h6-8,13-15,19,21-23,32,36,39,41,44H,9-12,35H2,1-5H3,(H,42,43) |
Clave InChI |
FEMNWPQDEXLDKE-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


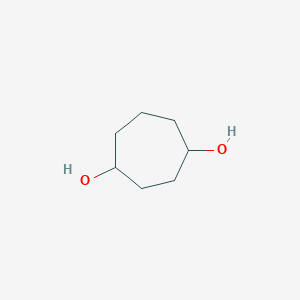
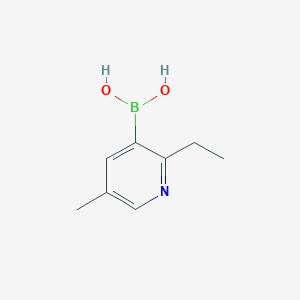
![butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B14077114.png)
